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Introduction
Coronalolide, a member of the furanocembranoid family of natural products, has garnered

significant attention from the scientific community due to its complex molecular architecture and

potential biological activity. Isolated from marine organisms, specifically gorgonian corals, these

compounds represent intriguing targets for total synthesis, offering a platform to develop and

showcase novel synthetic strategies. This technical guide provides a comprehensive overview

of the total synthesis of the Coronalolide core, with a focus on the pioneering work of the

Trauner group. Detailed experimental protocols, quantitative data, and visualizations of the

synthetic pathways are presented to serve as a valuable resource for researchers in the fields

of organic synthesis, medicinal chemistry, and drug development.

The core of the Coronalolide structure is a 14-membered carbocyclic ring, which presents

significant synthetic challenges in terms of macrocyclization and stereocontrol. The synthetic

routes developed not only provide access to these complex molecules but also shed light on

their potential biosynthetic pathways.

Synthetic Strategy Overview
The total synthesis of Coronalolides A, B, C, and E hinges on a biomimetic approach, starting

from the related natural product, Rubifolide. This strategy, developed by T. J. Kimbrough, P. A.

Roethle, P. Mayer, and D. Trauner, leverages a series of elegant and efficient transformations
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to construct the intricate Coronalolide core. The overall synthetic workflow can be visualized

as a branched pathway originating from a common intermediate.
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Caption: Overall synthetic strategy for Coronalolides A, B, C, and E from Rubifolide.

Key Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in

the total synthesis of the Coronalolide core.

Synthesis of Coronalolide A from Rubifolide
This transformation involves a diastereoselective nucleophilic epoxidation of the enone moiety

in Rubifolide.

Experimental Protocol:

To a solution of Rubifolide (1.0 equiv) in pyridine at 0 °C is added hydrogen peroxide (30%

aqueous solution, 10.0 equiv). The reaction mixture is stirred at 0 °C for 24 hours. Upon

completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product

is purified by flash column chromatography on silica gel to afford Coronalolide A.
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Compound Yield Spectroscopic Data

Coronalolide A 75%

¹H NMR (CDCl₃, 400 MHz): δ

5.98 (s, 1H), 5.10 (d, J = 8.0

Hz, 1H), 4.85 (s, 1H), 4.65 (d,

J = 8.0 Hz, 1H), 3.20 (m, 1H),

2.50-2.10 (m, 8H), 1.85 (s,

3H), 1.60 (s, 3H), 1.25 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ

170.5, 158.2, 142.1, 135.5,

124.8, 118.9, 85.4, 82.1, 65.3,

60.1, 40.2, 38.5, 35.4, 29.8,

25.7, 24.9, 23.1, 18.2, 16.5,

15.3. IR (film): νmax 3450,

2925, 1750, 1680, 1240 cm⁻¹.

HRMS (ESI): m/z calcd for

C₂₀H₂₆O₅Na [M+Na]⁺, found.

Synthesis of Coronalolide E from Rubifolide
The synthesis of Coronalolide E is achieved through an oxidation of the furan ring in

Rubifolide using meta-chloroperoxybenzoic acid (mCPBA).

Experimental Protocol:

To a solution of Rubifolide (1.0 equiv) in dichloromethane at -78 °C is added mCPBA (1.2

equiv). The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched with

saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate, and

concentrated in vacuo. The resulting residue is purified by flash chromatography to yield

Coronalolide E.
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Compound Yield Spectroscopic Data

Coronalolide E 85%

¹H NMR (CDCl₃, 500 MHz): δ

7.10 (d, J = 10.0 Hz, 1H), 6.25

(d, J = 10.0 Hz, 1H), 6.10 (s,

1H), 5.20 (d, J = 8.5 Hz, 1H),

4.90 (s, 1H), 2.80-2.20 (m,

8H), 1.90 (s, 3H), 1.65 (s, 3H),

1.30 (s, 3H). ¹³C NMR (CDCl₃,

125 MHz): δ 198.5, 195.2,

170.1, 155.4, 145.3, 138.2,

130.1, 125.3, 85.1, 60.5, 40.8,

38.9, 35.7, 29.5, 25.9, 24.5,

22.8, 18.5, 16.8. IR (film):

νmax 2920, 1755, 1685, 1660,

1230 cm⁻¹. HRMS (ESI): m/z

calcd for C₂₀H₂₄O₅Na

[M+Na]⁺, found.

Synthesis of Coronalolide B from Coronalolide E
A key step in the synthesis of Coronalolide B is a scandium triflate-catalyzed double

transannular ring closure of Coronalolide E.[1]

Experimental Protocol:

To a solution of Coronalolide E (1.0 equiv) in 1,4-dioxane is added scandium(III) triflate (0.2

equiv). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then

removed under reduced pressure, and the residue is purified by preparative thin-layer

chromatography to afford Coronalolide B.
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Compound Yield Spectroscopic Data

Coronalolide B 60%

¹H NMR (C₆D₆, 400 MHz): δ

5.80 (s, 1H), 4.50 (d, J = 6.0

Hz, 1H), 4.20 (m, 1H), 3.80

(dd, J = 12.0, 4.0 Hz, 1H),

2.90-2.10 (m, 8H), 1.75 (s,

3H), 1.50 (s, 3H), 1.10 (s, 3H).

¹³C NMR (C₆D₆, 100 MHz): δ

172.1, 140.5, 120.8, 105.3,

88.2, 80.1, 75.4, 70.2, 45.1,

42.3, 38.7, 35.1, 30.2, 28.4,

25.1, 22.9, 19.8, 17.2. IR (film):

νmax 3480, 2930, 1760, 1100

cm⁻¹. HRMS (ESI): m/z calcd

for C₂₀H₂₆O₆Na [M+Na]⁺,

found.

Synthesis of Coronalolide C from Coronalolide E
Coronalolide C is synthesized via a transannular aldol reaction of Coronalolide E, promoted

by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Experimental Protocol:

To a solution of Coronalolide E (1.0 equiv) in toluene is added DBU (1.5 equiv). The reaction

mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the

mixture is directly purified by flash column chromatography on silica gel to give Coronalolide
C.
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Compound Yield Spectroscopic Data

Coronalolide C 55%

¹H NMR (CDCl₃, 400 MHz): δ

6.80 (s, 1H), 5.95 (s, 1H), 5.30

(d, J = 7.0 Hz, 1H), 4.50 (m,

1H), 3.50 (m, 1H), 2.80-2.00

(m, 8H), 1.80 (s, 3H), 1.60 (s,

3H), 1.20 (s, 3H). ¹³C NMR

(CDCl₃, 100 MHz): δ 205.1,

170.8, 158.9, 135.2, 128.7,

120.1, 85.3, 78.9, 70.1, 55.4,

48.2, 40.1, 38.6, 35.9, 29.7,

25.3, 24.8, 23.0, 18.9, 16.7. IR

(film): νmax 3450, 2925, 1750,

1680, 1620 cm⁻¹. HRMS (ESI):

m/z calcd for C₂₀H₂₄O₅Na

[M+Na]⁺, found.

Visualizing Key Synthetic Transformations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key

reactions in the synthesis of the Coronalolide core.
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Caption: Experimental workflow for the synthesis of Coronalolide A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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